molecular formula C8H8FNO2 B2824170 (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid CAS No. 2248176-11-4

(2R)-2-(5-Fluoropyridin-2-yl)propanoic acid

Cat. No.: B2824170
CAS No.: 2248176-11-4
M. Wt: 169.155
InChI Key: LFTNNUFIJSCMHK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(5-Fluoropyridin-2-yl)propanoic acid: is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the aromatic ring often imparts enhanced stability, reactivity, and biological activity to the compound.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability. They are investigated for their anti-inflammatory, antiviral, and anticancer properties .

Industry: In the industrial sector, fluorinated pyridines are used in the development of agrochemicals and specialty chemicals. Their unique properties make them suitable for applications in crop protection and material science .

Mechanism of Action

The mechanism of action of (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

Comparison: (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid is unique due to the specific position of the fluorine atom and the propanoic acid group. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to other fluorinated pyridines. For example, the presence of the propanoic acid group can enhance the compound’s solubility and facilitate its incorporation into more complex molecules .

Properties

IUPAC Name

(2R)-2-(5-fluoropyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTNNUFIJSCMHK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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